[1-(Thiophen-2-yl)cyclohexyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various derivatives of methanamine compounds has been explored in several studies. For instance, novel urea and thiourea derivatives of methanamine were synthesized by reacting the methanamine with substituted aryl isocyanates and aryl isothiocyanates, using N,N-dimethylpiperazine as a catalyst . Similarly, derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized by refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol . Additionally, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine were synthesized via a high-yielding polyphosphoric acid condensation route .
Molecular Structure Analysis
The molecular structure of methanamine derivatives has been characterized using various spectroscopic techniques. For example, the urea and thiourea derivatives were characterized by infrared (IR), 1H and 13C nuclear magnetic resonance (NMR), and mass spectral data . The cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate was characterized by single crystal X-ray diffraction, revealing that the nitrogen atoms of the cyclohexanamine molecule are protonated and the crystal structure is stabilized by hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of methanamine derivatives often include condensation reactions, as seen in the synthesis of oxadiazolyl methanamines . The refluxing of benzotriazole with aldehydes and ammonium chloride represents another type of chemical reaction used to produce methanamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives vary depending on the substituents and the structure of the compound. For instance, methoxy-substituted derivatives of 1,1-bis(4-aminophenyl)cyclohexane show lower ionization potentials and higher hole drift mobilities than non-substituted derivatives, which were investigated using thermal behavior, optical and photoelectrical properties, and density functional methods (DFT) calculations . The antimicrobial activity of some methanamine derivatives was evaluated, with certain compounds exhibiting good in vitro antibacterial and antifungal activities .
Safety And Hazards
properties
IUPAC Name |
(1-thiophen-2-ylcyclohexyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10/h4-5,8H,1-3,6-7,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLGCILLMAUJBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586183 |
Source
|
Record name | 1-[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
CAS RN |
767627-74-7 |
Source
|
Record name | 1-[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.